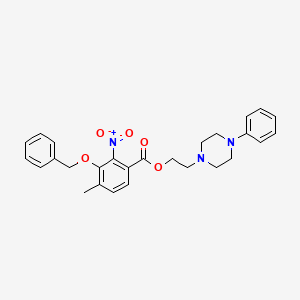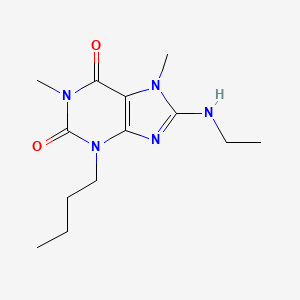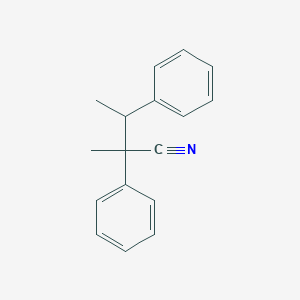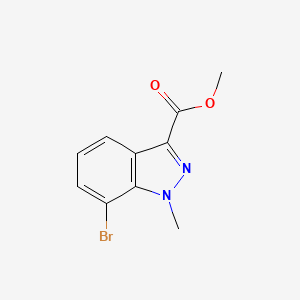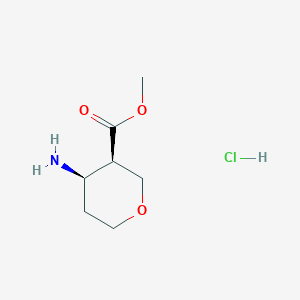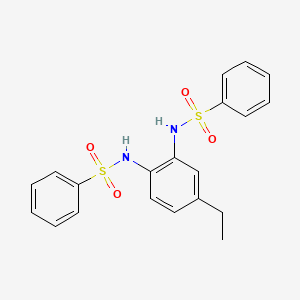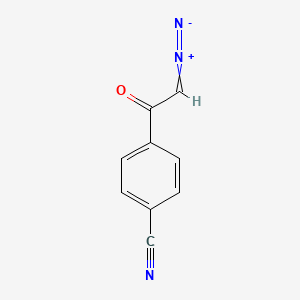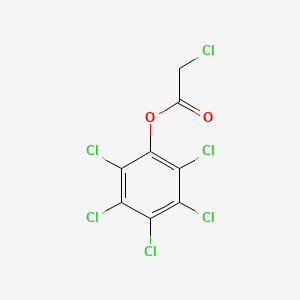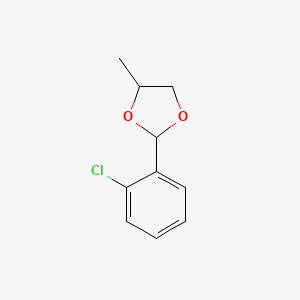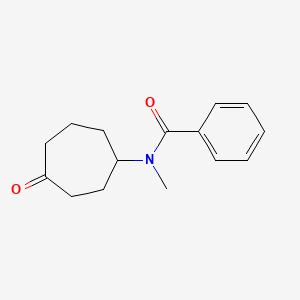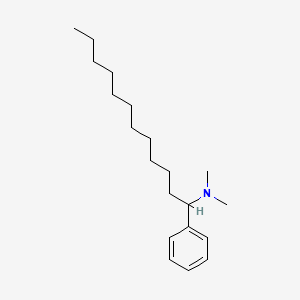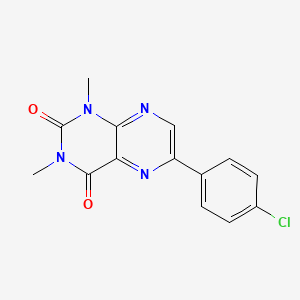
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a chlorophenyl group attached to the pteridine core, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Methylphenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Fluorophenyl)-1,3-dimethyl-pteridine-2,4-dione
Uniqueness
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61999-39-1 |
|---|---|
Molecular Formula |
C14H11ClN4O2 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O2/c1-18-12-11(13(20)19(2)14(18)21)17-10(7-16-12)8-3-5-9(15)6-4-8/h3-7H,1-2H3 |
InChI Key |
NUXGTARJBBLEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


